2,4-Dimethyl-9-phenylindeno[2,1-B]pyran
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Overview
Description
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of this compound consists of a pyran ring fused with an indene moiety, which is further substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylphenylacetylene with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can lead to the formation of the desired compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran can be compared with other similar compounds such as:
Spiropyrans: Known for their photochromic properties and used in smart materials and molecular electronics.
Pyrazolo[3,4-d]pyrimidine: Investigated for their potential as CDK2 inhibitors in cancer treatment.
Benzo[b]pyran: Studied for their diverse biological activities and used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62096-56-4 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2,4-dimethyl-9-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChI Key |
GFZCTDYYQZXKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC=CC=C4)C |
Origin of Product |
United States |
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